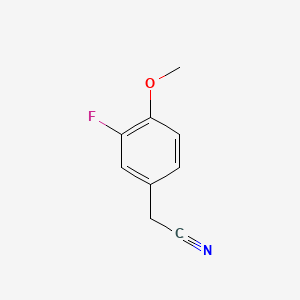

3-Fluoro-4-methoxyphenylacetonitrile

Description

Contextualizing Halogenated and Alkoxy-Substituted Phenylacetonitriles in Modern Synthesis

In the landscape of modern chemical synthesis, phenylacetonitriles that are substituted with halogen and alkoxy groups represent a pivotal class of compounds. google.comgoogle.com These molecules, including the parent compound phenylacetonitrile (B145931), are integral building blocks for a variety of more complex structures. nih.gov The presence and positioning of substituents like halogens and alkoxy groups on the phenyl ring can significantly alter the electronic properties and reactivity of the molecule. google.comgoogle.com This strategic substitution is a key principle in designing synthetic pathways, allowing chemists to fine-tune the characteristics of the resulting compounds. The use of such substituted phenylacetonitriles is widespread, particularly in the creation of pharmaceutical intermediates and other specialized chemicals. chemimpex.comorgsyn.org

Significance of Nitrile, Fluoro, and Methoxy (B1213986) Functionalities in Molecular Design

The distinct properties of 3-Fluoro-4-methoxyphenylacetonitrile arise from the unique contributions of its three primary functional groups: nitrile, fluoro, and methoxy.

Nitrile Group (-CN): The nitrile, or cyano, group is a versatile and valuable functional group in medicinal chemistry and drug design. nih.govsioc-journal.cn Its linear geometry and electronic characteristics allow it to act as a bioisostere for groups like carbonyls and halogens. sioc-journal.cn Furthermore, the nitrile group can enhance a molecule's binding affinity to target proteins through various interactions and can improve pharmacokinetic profiles by increasing metabolic stability. nih.govsioc-journal.cnrsc.org More than 30 pharmaceuticals approved by the U.S. Food and Drug Administration contain a nitrile moiety. nih.gov

Fluoro Group (-F): The incorporation of fluorine into molecular structures is a widely used strategy in medicinal chemistry to enhance a compound's properties. mdpi.comresearchgate.net Due to its high electronegativity and small size, fluorine can modulate factors such as metabolic stability, lipophilicity, and binding affinity. mdpi.com Replacing hydrogen with fluorine at a metabolically vulnerable site can block oxidation, thereby increasing the molecule's half-life. This "magic methyl" effect is a crucial tool for optimizing drug candidates. mdpi.com

Overview of the Compound's Role as a Versatile Synthetic Precursor

This compound serves as a highly adaptable precursor in the synthesis of a diverse array of chemical entities. Its specific arrangement of fluoro, methoxy, and cyano-methyl groups makes it an important intermediate for creating more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com The reactivity of the nitrile group, combined with the directing effects of the fluoro and methoxy substituents on the aromatic ring, provides chemists with multiple avenues for molecular elaboration. This compound is a key starting material in multi-step syntheses, such as the preparation of various heterocyclic compounds and other targeted molecular architectures. google.comgoogle.com

Data Tables for this compound

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 404-90-0 | chemicalbook.comechemi.compschemicals.com |

| Molecular Formula | C₉H₈FNO | echemi.compschemicals.com |

| Molecular Weight | 165.17 g/mol | echemi.com |

| Appearance | White to off-white solid | N/A |

| Melting Point | 46-48 °C | echemi.comlookchem.com |

| Boiling Point | 270.6 °C at 760 mmHg | echemi.comlookchem.com |

| Density | 1.1 g/cm³ | echemi.com |

Interactive Spectroscopic Data

Below is a representative summary of spectroscopic data.

| Type | Data Summary |

| ¹H NMR | Peaks corresponding to aromatic, methoxy, and methylene (B1212753) protons. |

| ¹³C NMR | Signals indicating carbon atoms in the aromatic ring, nitrile, methoxy, and methylene groups. |

| IR | Characteristic absorption band for the nitrile (C≡N) stretch. |

Properties

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCMGCZEFVKTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193404 | |

| Record name | 3-Fluoro-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-90-0 | |

| Record name | 3-Fluoro-4-methoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Methoxyphenylacetonitrile

Established Synthetic Routes and Reaction Conditions

The most common and well-established methods for synthesizing 3-Fluoro-4-methoxyphenylacetonitrile and related compounds rely on nucleophilic substitution reactions. These reactions are foundational in organic chemistry and have been adapted for the specific requirements of introducing a cyano group into a phenylacetic structure bearing fluoro and methoxy (B1213986) substituents.

Nucleophilic Substitution Reactions in Acetonitrile (B52724) Derivatives Synthesis

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, in this case, the cyanide ion, replaces a leaving group on an aliphatic or aromatic compound. The synthesis of phenylacetonitrile (B145931) derivatives, including this compound, frequently employs this strategy, often referred to as the Kolbe nitrile synthesis wikipedia.org. This method involves the reaction of a benzyl (B1604629) halide with an alkali metal cyanide wikipedia.org. The general mechanism is believed to proceed via an S\textsubscript{N}2 pathway, where the cyanide ion directly attacks the carbon atom bearing the halide, leading to the formation of the nitrile and a metal halide salt sciencemadness.org.

A direct and efficient route to this compound involves the reaction of 3-fluoro-4-methoxybenzyl chloride with sodium cyanide. This reaction is typically carried out in a polar aprotic solvent, which facilitates the dissolution of the cyanide salt and promotes the nucleophilic attack. One documented procedure specifies the use of dimethyl sulfoxide (B87167) (DMSO) as the solvent, with the reaction proceeding at a temperature of 40-45°C for 3 hours to afford the desired product in high yield lookchem.com.

Table 1: Synthesis of this compound via Nucleophilic Substitution lookchem.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| 3-fluoro-4-methoxybenzyl chloride | sodium cyanide | Dimethyl sulfoxide (DMSO) | 40 - 45 °C | 3h | 90.0% |

This table outlines the specific reaction conditions for the synthesis of this compound.

The choice of solvent is critical in nucleophilic substitution reactions for the synthesis of nitriles. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often preferred because they can dissolve ionic nucleophiles like sodium cyanide while not significantly solvating the anion, thus preserving its nucleophilicity. Both DMSO and DMF are dipolar aprotic solvents with similar physical properties, though DMSO is slightly more polar semanticscholar.orgorganic-chemistry.org. The selection between DMSO and DMF can depend on several factors, including the specific reactants, desired reaction temperature, and ease of removal after the reaction. While both are effective, DMSO is sometimes favored for its ability to dissolve a wider range of compounds and its perceived safety profile over DMF semanticscholar.org. In some cases, the use of DMF has been associated with a reduced yield of the desired product compared to DMSO chemicalbook.com.

Table 2: Comparison of Common Solvents for Nitrile Synthesis

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Polarity Index |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | 189 | 47.2 | 7.2 |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 153 | 36.7 | 6.4 |

This interactive table provides a comparison of the physical properties of DMSO and DMF, highlighting their suitability for nucleophilic substitution reactions.

Adaptation of Existing Phenylacetonitrile Synthetic Procedures for Fluorinated and Methoxylated Analogs

The synthesis of this compound can be seen as an adaptation of general methods for preparing substituted phenylacetonitriles. For instance, the synthesis of (3-Methoxyphenyl)acetonitrile from m-methoxybenzyl chloride and sodium cyanide in an aqueous medium demonstrates a similar nucleophilic substitution pathway that can be adapted for the fluorinated analog chemicalbook.com. The presence of electron-donating groups like methoxy and electron-withdrawing groups like fluorine on the benzene (B151609) ring can influence the reactivity of the benzyl halide, potentially requiring adjustments to reaction conditions such as temperature and reaction time to optimize yields.

Another adaptable method is the Rosenmund-von Braun reaction, which involves the cyanation of aryl halides using copper(I) cyanide in a polar, high-boiling solvent like DMF organic-chemistry.org. While this method is typically used for aryl halides, modifications have been developed to make it more versatile and applicable to a wider range of substrates, including those with various functional groups thieme-connect.deresearchgate.net. The L-proline-promoted Rosenmund–von Braun reaction, for example, allows for the cyanation of aryl bromides at lower temperatures and exhibits excellent functional-group compatibility, making it a potentially adaptable route for the synthesis of complex phenylacetonitriles thieme-connect.deresearchgate.net.

Advanced Synthetic Strategies and Innovations

In addition to established methods, research into more sustainable and efficient synthetic routes has led to the exploration of advanced strategies such as electrosynthesis.

Electrosynthesis Approaches for Related Phenylacetonitriles

Electrosynthesis, or organic electrochemistry, offers a green and sustainable alternative to traditional chemical synthesis by using electricity to drive chemical reactions, often minimizing the need for harsh reagents and reducing waste. Several electrochemical methods have been developed for the synthesis of phenylacetonitrile derivatives.

One approach involves the direct carbamoylation or cyanation of benzylic C(sp³)–H bonds with an isocyanide through an electrochemical process semanticscholar.orgacs.orgresearchgate.net. This method avoids the need for a pre-functionalized benzylic substrate. The anodic oxidation of the benzylic position followed by the addition of an isocyanide leads to the formation of a nitrilium cation, which can then yield the α-aryl acetonitrile derivative semanticscholar.orgacs.org.

Another electrochemical strategy is the C–H bond cyanation of imine derivatives using acetonitrile as the cyanation reagent under catalyst-free conditions rsc.orgchemrxiv.org. This method is simple, fast, and avoids the use of toxic cyanide sources. While these methods have been demonstrated for a range of substituted phenylacetonitriles, their specific application to this compound would require further investigation and optimization. These advanced strategies represent a promising direction for the future synthesis of this and other valuable chemical intermediates.

Flow Synthesis Techniques for Fluorinated Compounds

The synthesis of fluorinated compounds, including this compound, is increasingly benefiting from the adoption of flow chemistry. beilstein-journals.org This methodology utilizes continuous-flow reactors, such as microreactors, which offer significant advantages over traditional batch synthesis, particularly for reactions that are hazardous, difficult to control, or require precise parameter management. beilstein-journals.orgacs.org

Flow microreactor systems provide superior control over reaction conditions, including temperature, pressure, and mixing, which is crucial for fluorination reactions that can be highly exothermic and rapid. beilstein-journals.org The high surface-area-to-volume ratio in these reactors facilitates efficient heat exchange, mitigating risks associated with thermal runaways. This enhanced safety profile is particularly relevant when using highly reactive fluorinating agents. beilstein-journals.org Furthermore, flow systems can improve reaction yields and selectivity by minimizing the formation of byproducts that often occur in less controlled batch environments. beilstein-journals.org For instance, direct fluorination of arenes with F₂ gas, which can lead to side reactions like fluorine-addition and polymerization in batch reactors, can be more selectively controlled in a flow system. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Synthesis for Fluorinated Compounds

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, risk of hotspots | Highly efficient, precise temperature control |

| Safety | Higher risk of thermal runaway | Enhanced safety, better containment |

| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (seconds to minutes) |

| Scalability | Can be complex and hazardous | More straightforward and safer scale-up |

| Selectivity | Prone to side reactions and byproducts | Improved selectivity and higher yields |

| Reagent Handling | Difficult for hazardous/gaseous reagents | Easier and safer handling of reactive species |

Green Chemistry Principles in this compound Production

The production of this compound can be made more sustainable by adhering to the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. epa.gov These principles provide a framework for designing safer, more efficient, and environmentally benign chemical processes. opcw.org

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention : Designing synthetic routes to minimize waste is a primary goal. epa.gov This involves selecting reactions with high yields and minimal byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as certain catalytic processes, are preferable to those using stoichiometric reagents that are consumed in the reaction and generate waste. epa.govacs.org

Use of Safer Solvents and Auxiliaries : The choice of solvent can significantly impact the environmental footprint of a process. epa.gov Traditional syntheses of related phenylacetonitriles often use volatile organic solvents. prepchem.com Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids, which can be recyclable and exhibit low toxicity. opcw.orggoogle.com A patent for a related compound, 2,4,5-trifluoro-phenylacetonitrile, describes a process using an ionic liquid, which can be recycled, as a greener alternative. google.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times. epa.gov The use of transition-metal catalysts in cyanation reactions, for example, represents a more efficient approach compared to older, high-temperature methods. numberanalytics.com

Inherently Safer Chemistry for Accident Prevention : The substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. opcw.org A significant hazard in nitrile synthesis is the use of highly toxic cyanide salts. rsc.org Developing cyanide-free synthetic routes, such as those using TosMIC, directly aligns with this principle by eliminating the handling of toxic cyanide waste products. rsc.org

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and economically attractive manufacturing processes. opcw.orgnumberanalytics.com

Purification and Isolation Techniques for High Purity this compound

Achieving high purity is critical for chemical intermediates like this compound, especially when they are intended for use in pharmaceuticals or other advanced applications. google.com Standard laboratory and industrial practices for purification often involve a combination of techniques to remove unreacted starting materials, reagents, and byproducts. For substituted phenylacetonitriles, distillation and chromatography are common and effective methods. echemi.comorgsyn.org

Distillation under Reduced Pressure

Distillation under reduced pressure, or vacuum distillation, is a widely used technique for purifying liquid compounds that have high boiling points or are susceptible to decomposition at atmospheric pressure. By lowering the pressure, the boiling point of the compound is reduced, allowing for distillation at a lower, non-destructive temperature. orgsyn.org

For phenylacetonitrile derivatives, this method is particularly effective for separating the desired product from non-volatile impurities. prepchem.com For example, the purification of p-methoxyphenylacetonitrile, a structurally similar compound, is effectively carried out by distillation under reduced pressure, yielding a product with a boiling point of 94–97°C at 0.3 mmHg. orgsyn.org Given that this compound has a boiling point of 270.6°C at 760 mmHg, vacuum distillation is an essential technique for its purification to avoid thermal degradation. lookchem.com This process is typically performed after an initial workup to remove water-soluble impurities and drying of the organic extract. orgsyn.org

Table 2: Physical Properties Relevant to Distillation of Phenylacetonitriles

| Compound | Molecular Weight (g/mol) | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) |

|---|---|---|---|

| This compound | 165.16 amerigoscientific.com | 270.6 °C at 760 mmHg echemi.com | Not specified |

| 4-Methoxyphenylacetonitrile | 147.17 | 286-287 °C | 94-97 °C at 0.3 mmHg orgsyn.org |

| 3-Methoxyphenylacetonitrile | 147.17 | Not specified | 164-165 °C at 20 mmHg |

Column Chromatography for Impurity Separation

Column chromatography is a powerful and versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase. echemi.com It is particularly useful for removing impurities that have similar boiling points to the product, making separation by distillation difficult. Such impurities can include positional isomers or byproducts from side reactions. researchgate.net

In the context of this compound synthesis, column chromatography is a documented method for achieving high purity. echemi.com A common procedure involves dissolving the crude product in a minimal amount of solvent and loading it onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent system, or eluent, is then passed through the column to move the components of the mixture at different rates. For the purification of 2-(3-fluoro-4-methoxyphenyl)acetonitrile, a solvent system of petroleum ether/ethyl acetate (B1210297) (10:1) has been reported to be effective, yielding the product with 58% recovery after purification. echemi.com The choice of eluent is critical and is optimized to achieve the best separation between the target compound and any impurities present. researchgate.net

Reactivity and Transformation Pathways of 3 Fluoro 4 Methoxyphenylacetonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many transformations of 3-Fluoro-4-methoxyphenylacetonitrile.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield either amides or carboxylic acids. For this compound, this reaction pathway provides access to key synthetic intermediates like 2-(3-fluoro-4-methoxyphenyl)acetic acid and 2-(3-fluoro-4-methoxyphenyl)acetamide.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for a nucleophilic attack by water. The initial product is an imidic acid, which then tautomerizes to the more stable amide, 2-(3-fluoro-4-methoxyphenyl)acetamide. If the reaction is allowed to proceed, further hydrolysis of the amide, which is often slower than the initial nitrile hydrolysis, will yield the corresponding carboxylic acid, 2-(3-fluoro-4-methoxyphenyl)acetic acid. google.com

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. Subsequent protonation of the resulting anion by water leads to the amide, which can be further hydrolyzed to the carboxylate salt upon heating in the presence of excess base. Acidification of the reaction mixture then yields the final carboxylic acid. A similar hydrolysis process is documented for the related compound 4-hydroxy-3-methoxyphenylacetonitrile (B1293680) to yield its corresponding acetic acid. google.com

The table below summarizes typical conditions for these transformations.

| Product | Reaction Conditions | Description |

|---|---|---|

| 2-(3-fluoro-4-methoxyphenyl)acetamide | Concentrated H₂SO₄ or HCl, controlled temperature and reaction time. | Partial hydrolysis can be achieved by using carefully controlled conditions to stop the reaction at the amide stage. |

| 2-(3-fluoro-4-methoxyphenyl)acetic acid | Aqueous NaOH or H₂SO₄, reflux. | Complete hydrolysis to the carboxylic acid is typically achieved by heating under reflux with strong acid or base for an extended period. google.comgoogle.com |

The electrophilic carbon of the nitrile group in this compound can be attacked by a variety of strong nucleophiles beyond water, such as organometallic reagents. masterorganicchemistry.com

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the nitrile group is a well-established method for the synthesis of ketones. masterorganicchemistry.com The Grignard reagent adds to the nitrile to form an intermediate imine salt. This intermediate is stable until an aqueous acidic workup is performed, which hydrolyzes the imine to a ketone. For example, the reaction of this compound with methylmagnesium bromide would be expected to yield 1-(3-fluoro-4-methoxyphenyl)propan-2-one (B2460223) after hydrolysis.

Pinner Reaction: In the presence of an alcohol and a strong acid like anhydrous HCl, nitriles can undergo the Pinner reaction to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate can be isolated or can react further. For instance, hydrolysis of the Pinner salt with water yields an ester. wikipedia.org Reacting this compound with ethanol (B145695) in the presence of HCl would form the corresponding ethyl imidate salt, which upon hydrolysis would produce ethyl 2-(3-fluoro-4-methoxyphenyl)acetate. nih.gov

The following table outlines these nucleophilic addition reactions.

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) in ether or THF 2. H₃O⁺ workup | Ketone (e.g., 1-(3-fluoro-4-methoxyphenyl)propan-2-one) |

| Pinner Reaction | R-OH (e.g., Ethanol), Anhydrous HCl | Imino ester salt (Pinner Salt) |

| Pinner Reaction (Hydrolysis) | 1. R-OH, Anhydrous HCl 2. H₂O | Ester (e.g., Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate) |

The carbon-nitrogen triple bond of nitriles can participate as a dipolarophile in [3+2] cycloaddition reactions. This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. A common example is the reaction of nitriles with azides to form tetrazoles. researchgate.netacs.org

In this type of reaction, an azide (B81097), such as sodium azide or an organic azide, acts as a 1,3-dipole that adds across the nitrile's π-system. The reaction is often catalyzed by a Lewis acid. For this compound, a reaction with sodium azide (NaN₃) would be expected to produce 5-((3-fluoro-4-methoxyphenyl)methyl)-1H-tetrazole. This transformation is a valuable method for converting a nitrile group into a metabolically stable carboxylic acid bioisostere. While this reaction is well-established for various aryl nitriles, specific documented examples for this compound are not prevalent in the literature, but the pathway is chemically plausible. nih.govrsc.org

Reactions Involving the Fluoro Aromatic Ring

The fluorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, provided the ring is sufficiently activated by electron-withdrawing groups.

The SNAr mechanism involves a two-step process: addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, fluoride). masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. semanticscholar.org

In this compound, the fluorine atom is meta to the cyanomethyl group (-CH₂CN), which is only a weak electron-withdrawing group by induction. Furthermore, the methoxy (B1213986) group (-OCH₃) at the para position is strongly electron-donating. This electronic configuration generally disfavors the classical SNAr pathway, making such substitutions challenging under standard conditions. masterorganicchemistry.com However, under forcing conditions or with specialized catalytic systems, such as photoredox catalysis, SNAr on electron-rich fluoroarenes can be achieved. nih.gov

Despite the electronic disadvantages, hypothetical SNAr reactions can be considered. The replacement of the fluorine atom with nucleophiles like amines or alkoxides would lead to valuable substituted products. For instance, reaction with an amine like morpholine (B109124) could yield 4-(2-methoxy-5-(cyanomethyl)phenyl)morpholine. Similarly, reaction with an alkoxide such as sodium methoxide (B1231860) could yield 3,4-dimethoxyphenylacetonitrile.

Studies on similarly substituted systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, show that a fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles when strongly activated by other groups on the ring. beilstein-journals.orgnih.gov The success of these reactions on this compound would likely depend on high temperatures, strong bases, or non-traditional activation methods. acgpubs.org

The table below details the potential, albeit challenging, SNAr transformations.

| Nucleophile | Potential Product | Plausible Reaction Conditions |

|---|---|---|

| Amines (e.g., Morpholine) | 4-(2-methoxy-5-(cyanomethyl)phenyl)morpholine | High temperature, polar aprotic solvent (e.g., DMF, DMSO), strong base (e.g., K₂CO₃). beilstein-journals.org |

| Alkoxides (e.g., Sodium Methoxide) | 3,4-Dimethoxyphenylacetonitrile | High temperature, corresponding alcohol as solvent or polar aprotic solvent. beilstein-journals.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the C-F bond

Influence of Reaction Conditions on Regioselectivity and Yield

In the context of metalation reactions, the choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) and the presence or absence of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can influence which ortho proton is abstracted. Softer bases may favor deprotonation at the most acidic site, while bulkier bases might be more sensitive to steric hindrance. Temperature control is also crucial, as lithiated intermediates can be unstable and may undergo side reactions if the temperature is not adequately maintained.

Ortho-Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). In this compound, both the methoxy group and the cyanomethyl group can potentially act as DMGs. The methoxy group is a well-established DMG, capable of coordinating with an organolithium reagent, thereby facilitating deprotonation of a neighboring proton. The cyanomethyl group can also direct metalation, although it is generally considered a weaker DMG than the methoxy group.

The fluorine atom, while not a classical DMG, can influence the acidity of adjacent protons through its inductive electron-withdrawing effect, potentially making the C-2 proton more acidic. The interplay between the directing abilities of the methoxy and cyanomethyl groups, along with the electronic influence of the fluorine atom, will determine the regioselectivity of the ortho-lithiation. It is generally expected that the methoxy group will be the dominant directing group, leading to lithiation primarily at the C-5 position. Subsequent reaction with an electrophile would then introduce a new substituent at this position.

Table 1: General Parameters for Ortho-Directed Metalation

| Parameter | Description | Common Conditions |

|---|---|---|

| Organolithium Reagent | The base used to deprotonate the aromatic ring. | n-BuLi, s-BuLi, t-BuLi |

| Solvent | The medium for the reaction. | THF, Diethyl ether |

| Additive | A coordinating agent that can enhance the reactivity of the organolithium reagent. | TMEDA |

| Temperature | The reaction temperature, crucial for controlling selectivity and stability. | -78 °C to 0 °C |

| Electrophile | The reagent that reacts with the lithiated intermediate. | Alkyl halides, aldehydes, ketones, CO2, etc. |

Reactions Involving the Methoxy Group

Demethylation Reactions and Phenol Formation

The methoxy group of this compound can be cleaved to yield the corresponding phenol, a valuable synthetic intermediate. A common and effective method for the demethylation of aryl methyl ethers is treatment with boron tribromide (BBr₃). The reaction typically proceeds via the formation of a Lewis acid-base adduct between the boron tribromide and the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. Subsequent workup with water hydrolyzes the resulting borate (B1201080) ester to afford the phenol.

Other reagents can also be employed for demethylation, including strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and other Lewis acids in combination with nucleophiles. The choice of reagent can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions |

|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) as solvent, low temperature (e.g., -78 °C to room temperature). orgsyn.org |

| Hydrobromic Acid (HBr) | Acetic acid or water as solvent, elevated temperatures. |

| Hydroiodic Acid (HI) | Acetic acid or water as solvent, elevated temperatures. |

| Aluminum Chloride (AlCl₃) | With a scavenger like ethanethiol, in a suitable solvent. |

| Magnesium Iodide (MgI₂) | Can be used under solvent-free conditions. organic-chemistry.org |

Influence of Methoxy Group on Electron Density and Reactivity

The methoxy group (-OCH₃) significantly influences the electron density and reactivity of the benzene (B151609) ring in this compound through a combination of two opposing electronic effects: the resonance effect (+R) and the inductive effect (-I).

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron density at the ortho and para positions relative to the methoxy group. This effect makes the aromatic ring more nucleophilic and activates it towards electrophilic aromatic substitution.

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the carbon atom of the benzene ring to which it is attached. This inductive effect is distance-dependent and deactivates the ring towards electrophilic attack.

Coupling Reactions for Extended Molecular Architectures

Suzuki-Miyaura Coupling and Other Cross-Coupling Methodologies

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be functionalized with a leaving group, such as bromine or iodine, on the aromatic ring. Alternatively, if a bromo or iodo derivative of this compound were available, it could be coupled with a variety of organoboron reagents to introduce new aryl, heteroaryl, or alkyl groups.

Other important cross-coupling reactions that could potentially be employed for the elaboration of this compound derivatives include:

Heck Reaction: The coupling of an organohalide with an alkene. wikipedia.org

Sonogashira Coupling: The coupling of an organohalide with a terminal alkyne. wikipedia.org

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an organohalide and an amine. wikipedia.org

The success of these reactions would depend on the specific substrates, catalyst system, and reaction conditions chosen.

Table 3: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organohalide/Triflate + Organoboron Reagent | C-C |

| Heck | Organohalide/Triflate + Alkene | C-C |

| Sonogashira | Organohalide/Triflate + Terminal Alkyne | C-C (sp²-sp) |

| Buchwald-Hartwig | Organohalide/Triflate + Amine | C-N |

Knoevenagel Condensation with Aromatic Aldehydes for α-Substituted Acrylonitriles

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. nih.gov It involves the reaction of a carbonyl compound, such as an aromatic aldehyde, with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups), like this compound. researchgate.net The reaction is typically catalyzed by a weak base.

The mechanism proceeds via the deprotonation of the methylene carbon adjacent to the nitrile group by the base, creating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is subsequently protonated and then undergoes dehydration to yield the final α,β-unsaturated nitrile, also known as an α-substituted acrylonitrile. mdpi.com This method provides an efficient route to a diverse range of substituted acrylonitriles, which are valuable intermediates in medicinal chemistry and materials science. nih.govfrontiersin.orgnsf.gov

The reaction of this compound with various aromatic aldehydes can be generalized as follows:

Reaction Scheme: Knoevenagel Condensation

A general scheme showing the base-catalyzed condensation of this compound with a substituted aromatic aldehyde (Ar-CHO) to yield the corresponding α-(3-fluoro-4-methoxyphenyl)-β-arylacrylonitrile.

The table below illustrates the expected products from the condensation with a selection of aromatic aldehydes, highlighting the versatility of this transformation.

Table 1: Representative Products of Knoevenagel Condensation

| Aromatic Aldehyde (Reactant) | Chemical Name | Expected Acrylonitrile Product | Chemical Name of Product |

|---|---|---|---|

| Benzaldehyde | Benzaldehyde | (E/Z)-2-(3-fluoro-4-methoxyphenyl)-3-phenylacrylonitrile | (E/Z)-2-(3-fluoro-4-methoxyphenyl)-3-phenylacrylonitrile |

| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | (E/Z)-3-(4-chlorophenyl)-2-(3-fluoro-4-methoxyphenyl)acrylonitrile | (E/Z)-3-(4-chlorophenyl)-2-(3-fluoro-4-methoxyphenyl)acrylonitrile |

| 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | (E/Z)-2-(3-fluoro-4-methoxyphenyl)-3-(4-nitrophenyl)acrylonitrile | (E/Z)-2-(3-fluoro-4-methoxyphenyl)-3-(4-nitrophenyl)acrylonitrile |

| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde | (E/Z)-2-(3-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | (E/Z)-2-(3-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile |

Electropolymerization leading to Oligophenylene Derivatives

Electropolymerization offers a direct method for synthesizing conjugated polymers and oligomers from monomeric precursors. While specific studies on the electropolymerization of this compound are not prevalent, extensive research on the analogous compound, 4-(methoxyphenyl)acetonitrile (MPA), provides significant insight into the expected reactivity. researchgate.net The process involves the direct anodic oxidation of the monomer at a constant potential on an electrode, typically platinum, in a suitable solvent like acetonitrile (B52724). This oxidation generates radical cations, which then couple to form oligomeric chains. For MPA, this process yields a soluble oligophenylene (OMPA) with an average chain length of approximately five monomer units. researchgate.netThe resulting oligomer exhibits thermal stability and notable photoluminescent properties, with its emission spectrum shifting depending on whether it is in solution or a solid state. researchgate.net It is anticipated that this compound would undergo a similar electro-oligomerization process. The presence of the electron-withdrawing fluorine atom on the phenyl ring would likely influence the oxidation potential of the monomer and modify the electronic and photophysical properties of the resulting oligophenylene derivative.

Table 2: Properties of Oligophenylene Derived from 4-(methoxyphenyl)acetonitrile (Analogue)

| Property | Finding for OMPA (from MPA)< researchgate.net/th> | Potential Influence of 3-Fluoro Substitution |

|---|---|---|

| Synthesis Method | Direct anodic oxidation at constant potential | Higher oxidation potential may be required |

| Average Chain Length | ~5 units | May alter chain length and solubility |

| Solubility | Good solubility in common organic solvents | Likely to remain soluble |

| Thermal Stability | Stable up to 268 °C | May affect thermal degradation profile |

| Photoluminescence (Solution) | Emission in the indigo-blue region | Potential shift in emission wavelength (blue or red shift) |

| Photoluminescence (Solid State) | Emission shifted to the orange-red zone | Potential shift in solid-state emission |

Data based on the study of the analogue 4-(methoxyphenyl)acetonitrile. researchgate.net

Stereoselective Transformations and Chiral Auxiliary Applications

Stereoselective transformations are chemical reactions that preferentially result in the formation of one stereoisomer over others. A key strategy in achieving such selectivity is the use of a chiral auxiliary. wikipedia.orgA chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent reaction to occur with a specific stereochemical outcome. sigmaaldrich.comAfter the desired stereoselective step, the auxiliary can be removed, yielding an enantiomerically enriched product. nih.gov Common examples of chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam, which are widely used in stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgThe auxiliary imparts facial selectivity by sterically blocking one face of the reactive molecule, forcing the incoming reagent to attack from the less hindered face.

A comprehensive review of the scientific literature does not indicate specific, documented applications of this compound as a chiral auxiliary or as a substrate in widely adopted stereoselective transformations. While its structure contains prochiral centers that could potentially be targeted in asymmetric synthesis, its role in this specialized area of chemistry has not been established in available research.

Advanced Spectroscopic and Computational Characterization of 3 Fluoro 4 Methoxyphenylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of atoms within a molecule. For 3-Fluoro-4-methoxyphenylacetonitrile, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the methoxy (B1213986) (-OCH₃) protons.

The aromatic region would typically display complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine. The other two aromatic protons would also exhibit splitting based on their positions relative to each other and the fluorine atom.

The methylene protons adjacent to the nitrile group would likely appear as a singlet, though coupling with the aromatic ring protons over four bonds is sometimes observed. The methoxy group protons would also present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: These are predicted values based on structure and data from analogous compounds. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H | 6.9 - 7.3 | m (multiplet) | 3H |

| Methylene (-CH₂) | ~3.7 | s (singlet) | 2H |

| Methoxy (-OCH₃) | ~3.9 | s (singlet) | 3H |

The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine (²JCF and ³JCF). The nitrile carbon appears in a characteristic downfield region, while the methylene and methoxy carbons are found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Experimental verification is required.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-F | 150 - 155 (with large ¹JCF) |

| C-OCH₃ | 145 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-CN | 120 - 125 |

| Nitrile (-C≡N) | 115 - 120 |

| Methylene (-CH₂) | ~25 |

| Methoxy (-OCH₃) | ~56 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. With a 100% natural abundance and a wide chemical shift range, it provides unambiguous information about the fluorine's chemical environment. The spectrum for this compound is expected to show a single resonance for the fluorine atom. The precise chemical shift is indicative of the electronic environment on the aromatic ring. The signal will be split by coupling to nearby protons, primarily the ortho protons on the aromatic ring, resulting in a multiplet. For monofluorinated aromatic compounds, the chemical shift, referenced to CFCl₃, typically falls in the range of -110 to -170 ppm.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong, sharp peak is expected around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. The C-O stretching of the methoxy group would appear in the 1020-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-F stretch gives a strong band in the fingerprint region, usually between 1000 and 1300 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₂) | Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-F | Stretch | 1000 - 1300 | Strong |

| C-O (Methoxy) | Stretch | 1020 - 1250 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the nitrile (C≡N) stretch would also be a prominent feature in the Raman spectrum, often showing a strong, sharp band. The symmetric breathing modes of the aromatic ring are also typically strong in Raman spectra. While less commonly reported for this specific molecule, Raman spectroscopy can provide valuable structural information, especially for the carbon backbone and symmetric functional groups, helping to confirm the assignments made by FTIR and NMR.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structural features of this compound. It provides unequivocal data on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is critical for identity confirmation and impurity profiling.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a compound with exceptional accuracy. For this compound, HRMS provides an experimental mass measurement that can be compared against the theoretical exact mass calculated from its molecular formula, C9H8FNO. echemi.com This high degree of mass accuracy, typically within a few parts per million (ppm), allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. researchgate.netmdpi.com This technique is particularly valuable in impurity analysis, where it can help identify by-products and degradants even at low concentrations. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C9H8FNO |

| Theoretical Exact Mass (Monoisotopic) | 165.05899 Da |

| Expected [M+H]⁺ Ion | 166.06686 Da |

| Required Mass Accuracy | < 5 ppm |

Hyphenated chromatography-mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the separation, detection, and identification of this compound within complex mixtures. gcms.czthermofisher.com

GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds. thermofisher.com this compound, with a boiling point of 270.6°C at 760 mmHg, can be analyzed by GC-MS. lookchem.com In this method, the compound is first separated from other components on a gas chromatography column. As it elutes, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and a mass spectrum is generated. This spectrum, which includes the molecular ion peak and a characteristic fragmentation pattern, serves as a "chemical fingerprint" for identification. researchgate.net

LC-MS: For less volatile derivatives or for analyses where thermal degradation is a concern, LC-MS is the preferred method. eurl-pesticides.eu The compound is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used, which often results in a prominent molecular ion peak with minimal fragmentation. This makes LC-MS particularly powerful for molecular weight confirmation and quantitative analysis in various matrices. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules, which are dictated by the arrangement of electrons in molecular orbitals.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. For this compound, the absorption spectrum is dominated by electronic transitions within the substituted aromatic ring. researchgate.net The primary absorptions are attributed to π → π* transitions of the conjugated system. researchgate.net

The presence of substituents on the benzene (B151609) ring—the fluoro group, the methoxy group, and the cyanomethyl group—influences the energy of these transitions and thus the position of the absorption maxima (λmax). researchgate.net Compared to unsubstituted phenylacetonitrile (B145931), which has a maximum absorption at 258 nm, the electron-donating methoxy group and the halogen substituent are expected to cause a shift in the absorption bands. nih.gov Studies on similarly substituted aromatic compounds show strong absorption in the UV region, often with λmax values between 250 and 350 nm. researchgate.netresearchgate.net

| Compound | Chromophore | Expected Transition | Typical λmax Range |

|---|---|---|---|

| Phenylacetonitrile | Phenyl | π → π | ~258 nm nih.gov |

| This compound | Substituted Phenyl | π → π | 250 - 300 nm (Estimated) |

While this compound itself may not be strongly fluorescent, its derivatives can be engineered to exhibit significant emission properties. Fluorescence is the emission of light from a molecule after it has absorbed light. This property is highly sensitive to molecular structure and environment.

By chemically modifying the parent compound, for instance by creating donor-acceptor (D-A) systems, it is possible to generate derivatives with strong fluorescence. rsc.org The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. bjraylight.com Quantum yields are typically determined using a comparative method, where the fluorescence intensity of the sample is measured relative to a well-characterized fluorescence standard with a known quantum yield. rsc.org Studies on derivatives of phenylacetonitrile, such as α-cyanostilbenes, have shown that the nature and position of substituents dramatically influence the emission wavelength and quantum yield, with values ranging from nearly non-emissive to highly fluorescent. rsc.org This tunability is crucial for applications in materials science and bioimaging. nih.gov

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. researchgate.net

While a specific crystal structure for this compound is not publicly available, analysis of similar substituted phenyl derivatives by XRD provides a template for the expected outcomes. researchgate.net Such a study would reveal how the molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding or π–π stacking. This information is fundamental to understanding the physical properties of the solid material, such as its melting point and solubility. For a compound like this compound, XRD would precisely define the geometry of the substituted phenyl ring and the orientation of the cyanomethyl group. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Parameter (a) | 8.6415 Å |

| Unit Cell Parameter (b) | 12.679 Å |

| Unit Cell Parameter (c) | 17.601 Å |

Note: This data is for a more complex derivative containing a methoxyphenyl group and is presented for illustrative purposes of the types of parameters obtained from XRD analysis.

Computational Chemistry and Quantum Mechanical Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and materials at an atomic level. For a compound like this compound, MD simulations could provide valuable insights into its conformational flexibility, intermolecular interactions, and behavior in different solvent environments.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of atoms over time. This generates a trajectory that describes how the positions and velocities of atoms evolve. Analysis of this trajectory can reveal important information about the molecule's properties.

Potential Applications for this compound:

Conformational Analysis: MD simulations could explore the potential energy surface of this compound to identify its most stable conformations and the energy barriers between them. This is crucial for understanding its chemical reactivity and biological activity.

Solvation Effects: By simulating the compound in various solvents, it is possible to study how the solvent molecules arrange around the solute and how this affects its structure and dynamics. This is particularly relevant for understanding its solubility and behavior in solution-phase reactions.

Intermolecular Interactions: MD simulations can be used to model the interactions between multiple molecules of this compound, providing insights into its aggregation behavior and the structure of its condensed phases.

While no specific MD simulation data for this compound is available, studies on similar nitrile-containing aromatic compounds often employ force fields like CHARMM or AMBER to model the system. A simulation would typically involve placing the molecule in a simulation box, solvating it, and then running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired phenomena.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecule's shape and its close contacts with neighboring molecules.

Different properties can be mapped onto the Hirshfeld surface to highlight specific types of intermolecular interactions. Key properties include:

d norm : A normalized contact distance that is negative for contacts shorter than the van der Waals radii (indicating close contacts) and positive for longer contacts. Red spots on the dnorm surface indicate strong hydrogen bonds or other close contacts.

Shape Index and Curvedness: These properties describe the shape of the surface and can be used to identify π-π stacking interactions, which are common in aromatic compounds.

Fingerprint Plots:

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the contributions of various intermolecular contacts, such as:

H···H contacts: Typically, these are the most abundant contacts in organic crystals.

C···H/H···C contacts: These represent van der Waals interactions.

O···H/H···O and N···H/H···N contacts: These would indicate the presence of weak C-H···O and C-H···N hydrogen bonds.

F···H/H···F contacts: The presence of the fluorine atom would likely lead to these types of interactions.

The table below provides a hypothetical breakdown of intermolecular contacts that might be observed for this compound, based on analyses of similar compounds.

| Contact Type | Hypothetical Contribution (%) |

| H···H | 45-55 |

| C···H/H···C | 20-30 |

| O···H/H···O | 5-15 |

| N···H/H···N | 5-10 |

| F···H/H···F | 1-5 |

| C···C | 1-3 |

This table is for illustrative purposes only and is based on findings for structurally analogous compounds. A definitive analysis would require experimental crystallographic data for this compound.

Advanced Applications and Research Directions of 3 Fluoro 4 Methoxyphenylacetonitrile Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The strategic placement of the fluoro and methoxy (B1213986) substituents on the phenylacetonitrile (B145931) framework allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. This has made its derivatives valuable candidates for various applications in the pharmaceutical sciences.

3-Fluoro-4-methoxyphenylacetonitrile is a key building block in the synthesis of complex pharmaceutical intermediates. chemimpex.com Its structure, featuring a fluorine atom and a methoxy group, enhances its reactivity and selectivity in chemical reactions, making it a valuable precursor for developing new drugs. chemimpex.com Researchers utilize this compound to create a variety of derivatives, underscoring its importance in medicinal chemistry for generating innovative therapeutic agents. chemimpex.com The presence of the nitrile group offers a versatile handle for a wide range of chemical transformations, allowing for the construction of more elaborate molecular architectures. This versatility is crucial in the development of new anti-cancer and anti-inflammatory drugs. chemimpex.com While its direct analogue, 4-Methoxyphenylacetonitrile, is instrumental in synthesizing compounds like essential antidepressants, the fluorinated version offers modified properties that are actively being explored for novel pharmaceuticals. nbinno.com

Fluorinated heterocyclic compounds are of great interest in the pharmaceutical and agrochemical industries due to their enhanced biological activities. researchgate.net The synthesis of these molecules often relies on versatile fluorinated starting materials. researchgate.net Derivatives of this compound serve as precursors for creating a variety of bioactive heterocycles. The nitrile functionality can participate in cyclization reactions to form rings containing nitrogen, such as pyrazoles, pyrimidines, and thiazoles. ijnrd.orgmdpi.com These heterocyclic scaffolds are common motifs in many approved drugs. The incorporation of the 3-fluoro-4-methoxyphenyl moiety can influence the pharmacological profile of the resulting heterocycle by affecting its binding to biological targets like enzymes or receptors through hydrogen bonding or hydrophobic interactions. ijnrd.org

The development of enzyme inhibitors is a cornerstone of modern drug discovery. Fluorine-containing compounds are often investigated for their potential to act as potent and selective enzyme inhibitors. researchgate.net The fluorine atom can alter the electronic properties of a molecule and form strong interactions with enzyme active sites. Derivatives of this compound are being explored as scaffolds for inhibitors of various enzymes.

For example, Tankyrase (TNKS) enzymes have emerged as attractive targets for cancer therapy due to their role in activating Wnt/β-catenin signaling, a pathway often dysregulated in colorectal cancer. mdpi.com Research into Tankyrase inhibitors has identified that certain pyridine-based derivatives can effectively block enzyme activity. mdpi.com The this compound core can be used to synthesize novel classes of inhibitors for enzymes like Tankyrases, where the fluorinated phenyl ring can be tailored to fit into specific binding pockets of the target protein.

A significant area of research for derivatives of this compound is in oncology. Novel fluorinated compounds are frequently evaluated for their ability to kill cancer cells. nih.gov Cytotoxicity assays are performed against a panel of human cancer cell lines to determine the antiproliferative activity of these synthetic derivatives. nih.gov

Studies on various fluoro-substituted molecules have demonstrated significant cytotoxic effects. For instance, certain formazan (B1609692) derivatives containing a p-fluoro substitution have shown potent antiproliferative activity against lung and prostate cancer cell lines. scispace.com Similarly, novel N(10)-substituted acridone (B373769) derivatives featuring fluoro groups have exhibited high cytotoxicity against non-small cell lung cancer and human promyelocytic leukemia cell lines, including multidrug-resistant (MDR) variants. nih.gov These findings suggest that derivatives of this compound could be promising candidates for developing new anticancer agents, potentially capable of overcoming drug resistance. nih.govnih.gov

| Compound Class | Cancer Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Fluoro-Substituted Formazans | Lung Cancer (A549), Prostate Cancer (PC-3) | Compound with p-fluoro group showed higher antiproliferative activity than p-chloro analogue. | scispace.com |

| Fluoro-Substituted Acridones | Non-small cell lung cancer (SW 1573), P-gp expressing resistant lung cancer (SW 1573 2R 160), Human promyelocytic leukemia (HL-60), Vincristine resistant leukemia (HL-60/VINC), Doxorubicin resistant leukemia (HL-60/DX) | High cytotoxicity observed; one derivative showed promise as an anti-MDR agent. | nih.gov |

Derivatives of this compound are also synthesized for evaluation in receptor binding assays to discover new agents that can modulate receptor function. The unique substitution pattern can lead to high affinity and selectivity for specific receptor subtypes.

For example, studies on related fluorinated phenylethylamines have explored their binding affinities for dopamine (B1211576) receptors. nih.gov In one study, replacing a hydroxyl group with fluorine and modifying the amine substituent led to compounds with high potency and selectivity for the D-2 dopamine receptor subtype. nih.gov The introduction of certain groups on the nitrogen atom was found to enhance binding, possibly due to interactions with a lipophilic site on the receptor. nih.gov This line of research indicates that the 3-fluoro-4-methoxyphenyl scaffold could be incorporated into molecules designed to target a range of G-protein coupled receptors (GPCRs), such as serotonin, dopamine, or glutamate (B1630785) receptors, for the potential treatment of neurological and psychiatric disorders.

ATP-binding cassette (ABC) transporters are membrane proteins that play critical roles in transporting substances across cell membranes. google.com Overexpression of certain ABC transporters, such as P-glycoprotein, is a major cause of multidrug resistance (MDR) in cancer. mdpi.com Therefore, developing modulators of ABC transporters is a key strategy to overcome MDR and treat other diseases like cystic fibrosis, which is caused by mutations in the CFTR protein, an ABC transporter. google.comnih.gov

Compounds derived from this compound can be designed as modulators of ABC transporter activity. wipo.int The chemical framework of this compound is suitable for creating structures that can interact with these transport proteins, either inhibiting their function to restore chemotherapy efficacy or correcting their function in the case of diseases like cystic fibrosis. google.commdpi.com Research in this area focuses on synthesizing libraries of compounds based on scaffolds like this compound and screening them for activity on specific ABC transporters.

Applications in Materials Science

The this compound scaffold is a valuable precursor for creating advanced organic materials with tailored electronic and optical properties. The fluorine and methoxy substituents are known to influence molecular packing, solubility, and energy levels, which are critical parameters in the performance of organic electronics.

This compound is a versatile chemical intermediate used in the synthesis of more complex molecules. The reactivity of the methylene (B1212753) (-CH₂-) group adjacent to the nitrile and the phenyl ring, along with the nitrile group itself, allows for a variety of chemical transformations.

Knoevenagel Condensation: The active methylene group can react with aldehydes and ketones to form new carbon-carbon bonds, leading to the creation of α,β-unsaturated nitriles. This reaction is fundamental in synthesizing building blocks for dyes and pharmaceuticals.

Michael Addition: The α,β-unsaturated nitriles formed from Knoevenagel condensations can subsequently undergo Michael addition reactions, allowing for the construction of more elaborate molecular frameworks.

Cyclization Reactions: Phenylacetonitrile derivatives are key starting materials in multicomponent reactions to synthesize complex heterocyclic compounds, such as highly substituted pyridines.

These reactions demonstrate the utility of this compound as a foundational block for specialty chemicals with precisely controlled structures and functions.

Derivatives of this compound are being explored for their potential in organic electronics, a field focused on creating lightweight, flexible, and low-cost electronic devices.

Oligophenylenes: Research has demonstrated that (4-methoxyphenyl)acetonitrile can be used to synthesize novel oligophenylenes through electrochemical oxidation. nih.gov These materials are a class of organic semiconductors. Further modification of these oligomers allows for the tuning of their optical and electronic properties, such as their photoluminescence and optical gap. nih.gov

Organic Solar Cells (OSCs): The 3-fluoro-4-methoxyphenyl moiety has been successfully incorporated into organometallic compounds for solar cell applications. For example, the compound (E)-1-ferrocenyl-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one was designed and synthesized as a dye for solar cells. echemi.com The inclusion of the methoxy group was shown to enhance the planarity of the molecule, which improves intramolecular charge transfer—a key process for efficient solar energy conversion. echemi.com

While the direct application of this compound derivatives in Organic Field-Effect Transistors (OFETs) is not yet widely documented, the development of novel organic semiconductors is a rapidly advancing field. nih.gov Materials used in OFETs often consist of planar, conjugated aromatic systems, a structural motif accessible from phenylacetonitrile precursors. researchgate.net

In the field of third-generation photovoltaics, Dye-Sensitized Solar Cells (DSSCs) are a promising technology. The performance of a DSSC is heavily dependent on the molecular structure of the organic dye used to absorb light. Derivatives of this compound are excellent candidates for constructing sophisticated D-π-A dyes.

A prime example is the synthesis of (E)-1-ferrocenyl-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, where the 3-fluoro-4-methoxyphenyl group acts as the acceptor component of a D-π-A dye. echemi.com The synthetic strategy involves a Claisen-Schmidt condensation using 3-fluoro-4-methoxybenzaldehyde, a direct precursor obtainable from this compound. The presence of both the electron-donating methoxy group and the electron-withdrawing fluoro group on the acceptor unit helps to modulate the dye's energy levels (HOMO/LUMO) for favorable electron injection into the TiO₂ semiconductor of the DSSC.

| Dye Component | Function | Role of 3-Fluoro-4-methoxyphenyl Moiety |

| Donor (D) | Provides the electron upon light excitation | Can be linked to this moiety. |

| π-Bridge (π) | Facilitates charge transfer from Donor to Acceptor | Can be constructed from this moiety. |

| Acceptor (A) | Pulls the electron away from the donor and injects it into the semiconductor | The electron-withdrawing nature of the fluoro and cyano groups makes derivatives suitable as acceptors. echemi.com |

This targeted molecular engineering demonstrates the value of the this compound scaffold in creating next-generation materials for solar energy conversion.

The control of light emission from organic molecules is crucial for applications such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The substitution pattern of this compound provides a handle to precisely control the photoluminescent properties of its derivatives.

The introduction of fluorine and methoxy groups onto aromatic rings is a known strategy for tuning fluorescence. For instance, studies on oligophenylenes derived from a similar precursor, (4-methoxyphenyl)acetonitrile, showed that chemical modification of the oligomer chain resulted in a significant red-shift in the emission spectrum, changing the color of the emitted light. nih.gov The optical gap was also reduced, demonstrating that the electronic properties can be engineered. nih.gov Furthermore, fluorinated and methoxy-substituted aromatic compounds have been incorporated into larger molecular systems like phthalocyanines and benzofluorenones, which exhibit strong and tunable fluorescence properties that are sensitive to their solvent environment. bldpharm.com This solvatochromism, where the color of light emission changes with solvent polarity, is a desirable feature for chemical sensors.

Agrochemical Applications

The quest for more effective and environmentally benign pesticides has led researchers to explore novel chemical scaffolds. Derivatives of this compound are emerging as promising candidates in the agrochemical sector, particularly in the development of insecticides and fungicides. The presence of the fluoro and methoxy groups can significantly influence the biological activity, metabolic stability, and selectivity of these compounds.

Insecticidal Derivatives:

Research into structurally related compounds suggests the potential for developing potent insecticides from this compound. For instance, novel meta-diamide compounds, which share a substituted phenyl moiety, have demonstrated significant insecticidal activity against pests like Plutella xylostella and Spodoptera frugiperda. researchgate.netscielo.brmdpi.com One such derivative, N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamide, showed a 97.67% mortality rate against Plutella xylostella at a concentration of 1 mg L⁻¹. researchgate.net The synthesis of these complex molecules often involves multi-step processes where a substituted aniline (B41778) is a key intermediate. This compound can be readily converted to 2-(3-fluoro-4-methoxyphenyl)ethanamine, a crucial precursor for such aniline-based agrochemicals.

Furthermore, pyridine-containing meta-diamide compounds have also been synthesized and shown to be effective against various pests. nih.govbohrium.com The synthesis of substituted pyridine (B92270) scaffolds can be achieved through multicomponent reactions involving phenylacetonitrile derivatives, highlighting a direct synthetic route from this compound to insecticidal compounds. acs.orgacs.org

Fungicidal and Herbicidal Potential:

The structural motif of this compound is also relevant for the development of fungicides and herbicides. For example, derivatives of acetophenone (B1666503) have been shown to exhibit broad-spectrum antifungal activity against important plant pathogens. e-bookshelf.de Given that phenylacetonitrile can be converted to the corresponding acetophenone, this opens up a pathway for creating novel fungicides.

In the realm of herbicides, compounds containing a 4,5-dihydro-1,2-oxazole ring have been identified as effective pre-emergence herbicides. rsc.org The synthesis of such heterocyclic systems can potentially start from versatile building blocks like this compound.

Table 1: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Target Pests/Pathogens | Potential Derivative Structures |

|---|---|---|

| Insecticides | Plutella xylostella, Spodoptera frugiperda | Meta-diamides, Pyridine-based amides |

| Fungicides | Plant pathogenic fungi | Acetophenone derivatives, Triazole derivatives |

| Herbicides | Annual weeds | 4,5-dihydro-1,2-oxazole derivatives |

Emerging Research Areas

Beyond traditional agrochemical applications, the unique structure of this compound is being explored in several cutting-edge areas of chemical research.

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules. nih.govresearchgate.net For derivatives of this compound, research is focused on developing more environmentally friendly and efficient synthetic methods. One promising approach is the use of multicomponent reactions for the synthesis of highly substituted pyridine derivatives from phenylacetonitriles. acs.orgacs.org These one-pot reactions offer several advantages over traditional multi-step syntheses, including reduced waste, lower energy consumption, and higher atom economy. The development of greener methods for synthesizing pyridine-based molecular frameworks is a significant area of research. bhu.ac.innih.gov

Fluorescent probes are indispensable tools in biomedical research and environmental monitoring. The this compound scaffold can be incorporated into the structure of fluorescent dyes to create novel spectroscopic probes with tailored properties. Coumarin-based fluorescent probes, for example, are widely used, and their synthesis often involves the modification of the coumarin (B35378) core at various positions. rsc.orgnih.govnih.govfrontiersin.orgresearchgate.net The phenylacetonitrile group can be a precursor to functionalities that can be attached to the coumarin scaffold to modulate its photophysical properties.

Furthermore, derivatives of this compound could serve as ligands for the synthesis of lanthanide complexes. scilit.com These complexes are known for their unique luminescent properties, including long-lived emission and sharp emission bands, making them suitable for applications in time-resolved fluorescence imaging and as probes in biological systems.